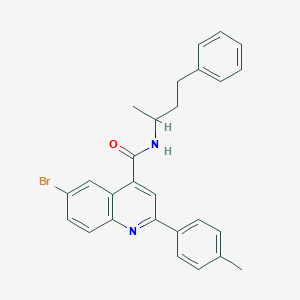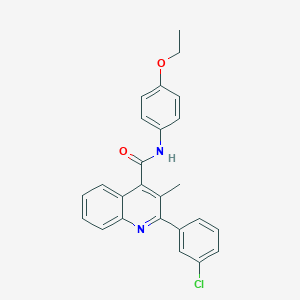
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is an organic compound with the molecular formula C16H19ClNO2 It is a derivative of benzylamine, where the benzyl groups are substituted with chlorine and methoxy groups
Aplicaciones Científicas De Investigación
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine typically involves the reaction of 3-chlorobenzyl chloride with 3,4-dimethoxybenzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: Formation of 3-chlorobenzylamine or 3,4-dimethoxybenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of chlorine and methoxy groups can influence the compound’s electronic properties, affecting its reactivity and binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzylamine: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
3-Chlorobenzylamine: Lacks the methoxy groups, which can affect its solubility and reactivity.
4-Methoxybenzylamine: Contains only one methoxy group, resulting in different electronic and steric properties.
Uniqueness
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is unique due to the presence of both chlorine and methoxy groups, which confer distinct electronic and steric properties. These substitutions can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-19-15-7-6-13(9-16(15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFPEAPJBUBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366383 |
Source


|
| Record name | 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423736-96-3 |
Source


|
| Record name | 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-[2-(3-chlorophenyl)ethyl]-2-phenylquinoline-4-carboxamide](/img/structure/B444729.png)


![2-[(2,3-Dimethylcyclohexyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B444732.png)

![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444735.png)
![methyl 2-[(2,5-dimethyl-3-furoyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B444736.png)
![Propyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(2-chlorophenyl)-3-thiophenecarboxylate](/img/structure/B444737.png)
![(2Z)-2-[(2-fluorophenyl)imino]-N-(2-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B444742.png)
![2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE](/img/structure/B444743.png)
![(2Z)-N-acetyl-8-ethoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444746.png)
![Isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444749.png)

